molecular formula C17H23NO3 B5568618 7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane

7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane

Cat. No.: B5568618
M. Wt: 289.4 g/mol
InChI Key: JFICAKAEIHDISG-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a derivative of spiro[4.5]decane . Spiro[4.5]decane is a type of organic compound that belongs to the class of sesquiterpenes . These compounds have a rich storehouse of diverse carbocyclic structural types .


Synthesis Analysis

While specific synthesis methods for “7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane” are not available, there are general methods for synthesizing spiro[4.5]decane derivatives. For instance, one method involves the use of tricarbonyl(tropone)iron via intramolecular Heck reactions .


Molecular Structure Analysis

The molecular structure of spiro[4.5]decane derivatives can be complex. They often involve a spirocyclic system, which is a cyclic system with two rings of different sizes sharing one atom .


Chemical Reactions Analysis

The chemical reactions involving spiro[4.5]decane derivatives can be complex and varied. For instance, the Heck reaction, a type of carbon-carbon bond-forming reaction, is often used in the synthesis of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of spiro[4.5]decane derivatives would depend on their specific chemical structure. For example, decane, a related alkane, is known to be a flammable liquid with a boiling point of 447.2 K and a melting point of 243.3 K .

Scientific Research Applications

Synthetic Approaches and Chemical Structures

  • Spiroaminals like 1-oxa-7-azaspiro[5.5]undecane and related compounds, which share structural similarities with 7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane, are significant in biological activities and represent challenging targets for chemical synthesis. Various strategies for synthesizing these spiroaminals have been developed due to their potential applications and novelty of their skeletons (Sinibaldi & Canet, 2008).
  • The study of crystal structures, such as that of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, provides insights into the conformation of these compounds and their chiral nature, which is crucial for understanding their chemical behavior and potential applications (W. Wen, 2002).

Drug Discovery and Biological Activities

  • Novel classes of thia/oxa-azaspiro[3.4]octanes have been synthesized for use as multifunctional, structurally diverse modules in drug discovery. These spirocycles are designed to be versatile in their applications (Li, Rogers-Evans, & Carreira, 2013).
  • The development of compounds like 6-azaspiro[4.5]decane-1,7-dione has shown susceptibility to nucleophilic attack, influencing their reactivity and potential as pharmacological agents (Hilmey, Gallucci, & Paquette, 2005).

Environmental and Analytical Applications

  • Spirocyclic compounds, such as those derived from calix[4]arene with 1,4-dioxa-8-azaspiro[4.5]decane, have shown effectiveness as sorbents for carcinogenic azo dyes and aromatic amines, indicating their potential in environmental cleanup and analytical chemistry (Akceylan, Bahadir, & Yılmaz, 2009).

Mechanism of Action

The mechanism of action of spiro[4.5]decane derivatives would depend on their specific chemical structure and the context in which they are used. For example, some spiro[4.5]decane derivatives have been studied for their biological activities .

Safety and Hazards

The safety and hazards associated with spiro[4.5]decane derivatives would depend on their specific chemical structure. For example, decane is known to be a flammable liquid and vapor, and it may be fatal if swallowed and enters airways .

Future Directions

The future directions in the study of spiro[4.5]decane derivatives could involve the development of new synthesis methods, the exploration of their biological activities, and the investigation of their physical and chemical properties .

Properties

IUPAC Name

1-(2-oxa-9-azaspiro[4.5]decan-9-yl)-3-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c19-16(7-11-21-15-5-2-1-3-6-15)18-10-4-8-17(13-18)9-12-20-14-17/h1-3,5-6H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFICAKAEIHDISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)CN(C1)C(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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